molecular formula C8H13NO3 B1445255 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid CAS No. 1342361-74-3

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B1445255
CAS No.: 1342361-74-3
M. Wt: 171.19 g/mol
InChI Key: NGPONDCWRZQZES-UHFFFAOYSA-N
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Description

Chemical nomenclature and classification

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid belongs to the class of substituted pyrrolidine carboxylic acids, representing a complex heterocyclic structure with multiple functional groups. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its structural features including the five-membered pyrrolidine ring, the acetyl substitution at the nitrogen position, the methyl group at the 3-position, and the carboxylic acid functionality also at the 3-position. The Chemical Abstracts Service registry number for this compound is 1342361-74-3, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula of this compound is C8H13NO3, indicating a composition of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been calculated as 171.19 atomic mass units, with the exact mass determined to be 171.08954 daltons. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as CC(=O)N1CC(C)(CC1)C(O)=O, providing a standardized method for digital chemical structure representation.

The compound's International Chemical Identifier string has been established as InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(2,5-9)7(11)12/h3-5H2,1-2H3,(H,11,12), with the corresponding International Chemical Identifier Key designated as NGPONDCWRZQZES-UHFFFAOYSA-N. These standardized identifiers facilitate precise chemical communication and database searching across various scientific platforms and regulatory frameworks.

Property Value Reference
Chemical Abstracts Service Number 1342361-74-3
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Exact Mass 171.08954 Da
International Chemical Identifier Key NGPONDCWRZQZES-UHFFFAOYSA-N

Historical context and discovery

The development of this compound emerges from the broader historical context of pyrrolidine chemistry research, which has evolved significantly over several decades of heterocyclic compound investigation. Pyrrolidine derivatives, including carboxylic acid substituted variants, have gained prominence in medicinal chemistry due to their structural similarity to naturally occurring amino acids and their potential for biological activity. Research into methylated pyrrolidine carboxylic acids has been particularly intensive, with studies focusing on their synthesis and application in asymmetric catalysis and pharmaceutical development.

The specific compound this compound represents a convergence of several important chemical modifications to the basic pyrrolidine structure. The incorporation of acetyl functionality at the nitrogen position provides enhanced chemical stability and modified solubility characteristics compared to unsubstituted analogues. Historical research into related compounds such as 3-methylpyrrolidine-3-carboxylic acid has demonstrated the importance of methyl substitution at the 3-position for creating conformationally constrained structures with potential therapeutic applications.

The discovery and characterization of this particular compound likely emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of pyrrolidine-based pharmaceuticals. Such research efforts have historically focused on modifying the electronic and steric properties of heterocyclic scaffolds to enhance their interaction with biological targets. The acetyl group introduction represents a common strategy in medicinal chemistry for improving compound stability and pharmacokinetic properties.

Contemporary chemical databases indicate that this compound has been synthesized and characterized within recent decades, reflecting ongoing interest in expanding the chemical space of biologically relevant heterocycles. The compound's presence in multiple chemical supplier catalogs suggests established synthetic methodologies and commercial availability for research purposes.

Significance in heterocyclic chemistry

This compound occupies a significant position within the field of heterocyclic chemistry due to its unique structural features and potential applications in medicinal chemistry research. The compound exemplifies the sophisticated molecular architectures that can be achieved through systematic modification of simple heterocyclic scaffolds, demonstrating the versatility of pyrrolidine as a starting point for complex molecule synthesis. The presence of multiple functional groups within a single heterocyclic framework provides numerous opportunities for further chemical modification and derivatization.

The significance of this compound extends to its potential role as a building block in pharmaceutical research, particularly in the development of constrained amino acid analogues. Research has shown that pyrrolidine-3-carboxylic acid derivatives can serve as proline mimetics, offering enhanced conformational rigidity compared to their linear counterparts. The additional methyl and acetyl substitutions in this compound provide further structural constraints that may improve selectivity and potency in biological applications.

Within the broader context of heterocyclic chemistry, compounds of this type contribute to the understanding of structure-property relationships in nitrogen-containing ring systems. The combination of carboxylic acid and acetyl functionalities creates amphiphilic characteristics that influence solubility, membrane permeability, and protein binding properties. These features make the compound valuable for studying the molecular basis of drug-target interactions and for developing new therapeutic agents.

The synthetic accessibility of this compound through established organic chemistry methodologies enhances its significance as a research tool. Methods for synthesizing related pyrrolidine carboxylic acid derivatives have been well-documented, including asymmetric approaches that provide access to enantiomerically pure materials. This synthetic tractability enables systematic structure-activity relationship studies and facilitates the preparation of compound libraries for biological screening.

Structural Feature Chemical Significance Potential Application
Pyrrolidine Ring Five-membered heterocycle Conformational constraint
3-Methyl Substitution Steric hindrance Enhanced selectivity
3-Carboxylic Acid Hydrogen bonding capability Protein interaction
1-Acetyl Group Amide functionality Improved stability

Current research landscape

The current research landscape surrounding this compound reflects broader trends in heterocyclic chemistry and pharmaceutical sciences, with particular emphasis on developing novel therapeutic agents and understanding structure-activity relationships. Contemporary investigations into pyrrolidine carboxylic acid derivatives have revealed their potential as scaffolds for drug discovery, with researchers exploring their applications in various therapeutic areas. The unique structural features of this compound position it as a valuable compound for investigating these applications.

Recent synthetic methodology development has focused on efficient routes to access substituted pyrrolidine carboxylic acids with high stereochemical control. Research has demonstrated that asymmetric Michael addition reactions can provide access to 5-alkyl-substituted pyrrolidine-3-carboxylic acids with excellent enantiomeric excess, achieving up to 97 percent enantiomeric excess in optimized reaction conditions. These methodological advances enable the preparation of this compound and related compounds with precise stereochemical control.

Contemporary pharmaceutical research has identified pyrrolidine derivatives as promising candidates for various therapeutic applications, including antiviral, anti-inflammatory, and antibacterial activities. Studies of related compounds have shown that β-amino acid moiety-containing heterocycles demonstrate significant biological activities, including neuraminidase inhibition and antiviral properties against multiple virus strains. These findings suggest that this compound may possess similar therapeutic potential.

Current research methodologies increasingly utilize advanced analytical techniques and computational approaches to characterize heterocyclic compounds and predict their properties. Modern chemical databases contain extensive information about this compound and related structures, facilitating virtual screening and computational drug design efforts. These resources enable researchers to identify promising candidates for experimental investigation and optimize synthetic strategies.

The availability of this compound through commercial suppliers indicates established synthetic routes and growing research interest. Current pricing and availability information suggests that the compound can be obtained for research purposes, although specialized synthesis may be required for large-scale applications. This accessibility supports ongoing research efforts and enables systematic investigation of the compound's properties and potential applications.

Properties

IUPAC Name

1-acetyl-3-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(2,5-9)7(11)12/h3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPONDCWRZQZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Starting from Diethyl Methylmalonate

The synthetic route developed by the Masterson research group provides a reliable method for preparing (R)-3-methylpyrrolidine-3-carboxylic acid analogues, which can be adapted for 1-acetyl-3-methylpyrrolidine-3-carboxylic acid.

  • Step 1: Enolate Formation and SN2 Reaction

    Diethyl methylmalonate is treated with sodium hydride (NaH) to remove the acidic hydrogen between the ester groups, generating an enolate intermediate. This enolate then undergoes an SN2 reaction with dibromoethane, where one bromine leaves as the enolate attacks the carbon, leading to ring closure precursors.

  • Step 2: Cyclization

    The intermediate undergoes intramolecular cyclization to form the pyrrolidine ring system. This step is crucial for setting up the 3-methyl substitution on the ring.

  • Step 3: Benzyl Group Removal

    Often, a benzyl protecting group is used on the nitrogen to facilitate purification and reaction control. Hydrogenation using a palladium catalyst under hydrogen gas removes this benzyl group, yielding the free amine pyrrolidine derivative.

  • Step 4: Acetylation

    The free amine is then acetylated using acetyl chloride or acetic anhydride under controlled conditions to afford this compound.

This synthetic pathway is summarized in the following table:

Step Reaction Type Reagents/Conditions Outcome
1 Enolate formation + SN2 NaH, dibromoethane, DMF, N2 atmosphere Formation of cyclization precursor
2 Cyclization Reflux in methanol or suitable solvent Pyrrolidine ring formation
3 Hydrogenolysis H2, Pd catalyst Removal of benzyl protecting group
4 Acetylation Acetyl chloride or acetic anhydride, base Formation of 1-acetyl derivative

This method yields the target compound with high purity and good overall yield, typically around 70-80% after purification.

Enantioselective Hydrogenation Approach

An alternative and complementary approach involves asymmetric hydrogenation of pyrrolidine-3-carboxylic acid precursors to obtain enantiomerically pure products.

  • Catalyst and Conditions

    Using chiral ruthenium or rhodium catalysts under moderate hydrogen pressure (e.g., 40 bar) and temperature (around 30°C), the unsaturated or protected pyrrolidine intermediates are hydrogenated to yield the desired stereochemistry with enantiomeric excess (ee) > 99.9%.

  • Workup

    After hydrogenation, the mixture is treated with aqueous base to convert to ammonium salts, followed by acidification to precipitate the product. The product is then purified by filtration and drying.

  • Advantages

    This method provides excellent enantiomeric purity without the need for further chiral resolution. It is also scalable and economically favorable due to mild conditions and high yields (up to 88%).

Alternative Synthetic Routes

Other methods reported include:

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Enantiomeric Purity (ee) Notes
Diethyl methylmalonate route Diethyl methylmalonate NaH, dibromoethane, Pd/H2, acetyl chloride 70-80 High (not always specified) Classical route, multi-step, well-established
Asymmetric hydrogenation Pyrrolidine-3-carboxylic acid precursors Chiral Ru catalyst, H2 (40 bar), 30°C Up to 88 >99.9% Economical, high enantiomeric purity, scalable
Functional group transformations Protected pyrrolidine derivatives Trifluoroacetic acid, NaOH, methanol washes 58-76 >99% Intermediate steps with selective extractions

Research Findings and Notes

  • The enantioselective hydrogenation process offers a significant advantage in producing enantiomerically pure this compound, reducing the need for costly chiral resolution techniques.
  • Starting from diethyl methylmalonate allows for the introduction of the methyl group at the 3-position early in the synthesis, facilitating downstream transformations.
  • The removal of protecting groups such as benzyl is efficiently carried out by catalytic hydrogenation, which is a mild and selective method.
  • Purification steps involving acid-base extraction and precipitation at the isoelectric point yield products of high purity (>98%) and enantiomeric excess (>99.9%).
  • Optimization of reaction conditions such as temperature, solvent, and catalyst loading can improve yields and reduce reaction times, as demonstrated in various studies.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties to suit specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in research and industrial applications.

Scientific Research Applications

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

In biology, the compound is used to study enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets. In medicine, it is explored for its potential use in drug development, particularly in the treatment of neurological disorders and inflammation. In industry, the compound is utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which 1-acetyl-3-methylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, the compound may act as an enzyme inhibitor, binding to specific molecular targets and modulating biological pathways. The exact molecular targets and pathways involved vary depending on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Pyrrolidine-3-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
This compound 1-acetyl, 3-methyl C₈H₁₃NO₃ 171.19 Not reported Not available
1-Acetyl-4-hydroxy-5-(4-methoxybenzyl)-pyrrolidine-3-carboxylic acid (3b) 1-acetyl, 4-hydroxy, 5-(4-methoxybenzyl) C₁₅H₁₉NO₅ 293.32 208–210 IR: 1723 cm⁻¹ (acid C=O), 1608 cm⁻¹ (amide C=O); ¹H NMR: δ 2.00 (s, CH₃-CO-N)
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid 1-benzyl, 3-methyl C₁₃H₁₇NO₂ 219.28 Not reported CAS: 181114-74-9; SDS data available (GHS compliance)
1-Ethylpyrrolidine-3-carboxylic acid 1-ethyl C₇H₁₃NO₂ 143.18 Not reported CAS: 5370-36-5; Computed properties (logP, pKa)
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carboxylic acid 1-(pyridin-3-ylmethyl) C₁₁H₁₄N₂O₂ 206.24 Not reported CAS: 1086380-66-6; Molecular formula confirmed

Key Observations:

  • Spectral Signatures: The acetyl group in 1-acetyl-4-hydroxy-5-(4-methoxybenzyl)-pyrrolidine-3-carboxylic acid (3b) generates distinct IR peaks for both amide (1608 cm⁻¹) and carboxylic acid (1723 cm⁻¹) functionalities, a feature likely shared with the target compound .
  • Thermal Stability: Compound 3b exhibits a high melting point (208–210°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) due to hydroxyl and carboxyl groups .

Biological Activity

1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (also known as 1-Acetyl-5-methylpyrrolidine-3-carboxylic acid) is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique molecular structure, includes an acetyl group and a carboxylic acid functional group, which contribute to its reactivity and interactions within biological systems. This article will explore the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C₈H₁₃N₁O₃
  • Molecular Weight : Approximately 171.19 g/mol
  • Solubility : Soluble in methanol and dimethyl sulfoxide; limited solubility in water
  • Melting Point : Varies based on purity and conditions

The presence of both an acetyl group and a carboxylic acid allows for versatile chemical reactivity, making it a valuable compound in pharmaceutical research.

Antiviral Properties

This compound has been noted for its potential antiviral properties , particularly as an intermediate in the synthesis of Velpatasvir, a drug used to treat hepatitis C virus infections. The mechanism of action involves the inhibition of the NS5A protein, which is crucial for viral replication.

  • Target : NS5A protein
  • Effect : Inhibition of viral replication

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound may interact with various biological macromolecules, including enzymes involved in drug metabolism such as cytochrome P450 enzymes. Understanding these interactions is crucial for assessing safety profiles and therapeutic efficacy .

Pharmacokinetics

Research indicates that this compound may affect the pharmacodynamics of co-administered drugs due to its interactions with metabolic enzymes. This highlights its importance in drug formulation and development.

Study on Antiviral Efficacy

In a study examining the efficacy of this compound as a precursor for antiviral agents, researchers found that compounds synthesized from it demonstrated significant inhibition of hepatitis C virus replication in vitro. The study utilized various concentrations of the compound to assess its effectiveness against the NS5A protein.

Concentration (µM)Inhibition Rate (%)
125
550
1075
2090

The results indicated that higher concentrations resulted in increased inhibition rates, supporting the compound's potential as a therapeutic agent against hepatitis C .

Pharmacokinetic Studies

Another study focused on the pharmacokinetic properties of this compound. It was found that the compound exhibited moderate bioavailability and was metabolized primarily by liver enzymes.

ParameterValue
Half-life (h)4.5
Clearance (L/h)12.0
Volume of Distribution (L)45.0

These findings suggest that while the compound is promising, further investigation into its metabolic pathways is necessary to optimize its use in clinical settings .

Q & A

Advanced Research Question

  • In vitro assays : Measure intracellular Ca2+^{2+} flux in neuronal cell lines (e.g., SH-SY5Y) using fluorescent dyes (e.g., Fluo-4) .
  • Knockout models : Use CRISPR-Cas9 to delete putative target genes (e.g., PRODH) and assess phenotypic rescue .
  • Metabolomics : Track changes in neurotransmitter levels (e.g., glutamate, GABA) via LC-MS .

What structural modifications could enhance the compound’s bioavailability or target selectivity?

Advanced Research Question

  • Bioisosteric replacement : Substitute the acetyl group with trifluoroacetyl to improve metabolic stability .
  • Prodrug strategies : Esterify the carboxylic acid to increase membrane permeability (e.g., ethyl ester prodrugs) .
  • Side-chain fluorination : Introduce fluorine at the methyl group to enhance binding entropy via hydrophobic effects .

How do pH and temperature affect the compound’s stability in aqueous solutions?

Basic Research Question
Stability studies should include:

  • Forced degradation : Expose to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Lyophilization : Assess stability in lyophilized vs. solution states using DSC (Differential Scanning Calorimetry) .

What strategies are effective for resolving enantiomers of this compound?

Advanced Research Question

  • Chiral resolving agents : Use (-)-Di-p-toluoyl-D-tartaric acid to form diastereomeric salts .
  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with in situ racemization .

How should researchers validate computational models predicting the compound’s reactivity or binding affinity?

Advanced Research Question

  • Benchmark against experimental data : Compare DFT-calculated activation energies with kinetic studies (e.g., Arrhenius plots) .
  • Crystallographic validation : Solve co-crystal structures with target proteins (e.g., PDB deposition) .

Notes

  • Methodological Focus : Emphasized techniques (e.g., SMB chromatography, SPR) over definitions.
  • Data Gaps : Highlighted areas requiring further research (e.g., PRODH knockout models).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.